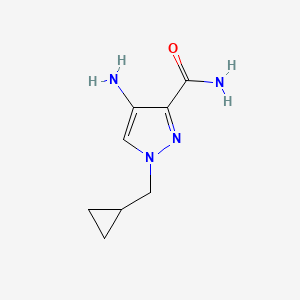

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is known for its versatility in medicinal chemistry and other scientific domains.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group at the 4-position of the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and amination processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted pyrazoles, and various amine derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Antiparasitic Activity

One of the most promising applications of 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is its use as an inhibitor of calcium-dependent protein kinases (CDPKs) in protozoan parasites. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of Cryptosporidium parvum, a significant cause of diarrhea in children worldwide.

- Mechanism of Action : The compound targets CpCDPK1, a crucial enzyme for the survival and replication of C. parvum. Inhibition of this kinase leads to reduced parasite proliferation and oocyst shedding in infected hosts .

Case Studies on Efficacy

Several studies have investigated the efficacy of compounds based on the this compound scaffold:

| Compound | Efficacy (mg/kg) | Model | Outcome |

|---|---|---|---|

| BKI 1708 | 8 | Mouse model | Significant reduction in oocyst shedding |

| BKI 1517 | Not specified | SCID/beige mouse model | Potent inhibition of C. parvum growth |

| BKI 1770 | Not specified | IFN-γ knockout mice | Reduced oocyst shedding |

These compounds were found to be effective at low doses, suggesting a high therapeutic index and potential for clinical application against cryptosporidiosis .

Kinase Inhibition

In addition to its antiparasitic properties, this compound has been explored for its ability to inhibit various kinases involved in cellular signaling pathways.

Selectivity and Safety

The selectivity profile of this compound is critical for minimizing off-target effects, which can lead to unwanted side effects. In vitro studies have shown that certain derivatives do not significantly inhibit mammalian kinases like c-Src, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has led to the development of several analogs with improved potency and selectivity:

| Analog | Target Kinase | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | CpCDPK1 | <0.01 | Highly potent against C. parvum |

| Compound B | c-Src | >10 | Minimal off-target activity |

This table illustrates how modifications to the chemical structure can enhance efficacy against specific targets while reducing potential side effects .

作用机制

The mechanism of action of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

相似化合物的比较

Similar Compounds

1,2,4-Triazole derivatives: These compounds share a similar heterocyclic structure and have comparable applications in medicinal chemistry.

Amino-pyrazoles: These compounds also feature an amino group on the pyrazole ring and are used in similar research applications.

Uniqueness

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug discovery and other scientific research .

生物活性

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole structure with an amino group and a carboxamide functional group, which are critical for its interaction with various biological targets. Its molecular formula is C9H12N4O with a molecular weight of approximately 184.21 g/mol.

Research indicates that this compound primarily acts as an inhibitor in several enzymatic pathways. Notably, it has been shown to modulate the activity of LRRK2 (leucine-rich repeat kinase 2), a kinase implicated in Parkinson's disease, suggesting its role in neuroprotection and anti-inflammatory responses .

Biological Activities

The compound exhibits a range of biological activities, including:

- Kinase Inhibition : It selectively inhibits LRRK2, which is crucial for developing treatments for neurodegenerative diseases.

- Anti-inflammatory Effects : Studies have highlighted its ability to reduce the production of pro-inflammatory cytokines, such as IL-4, IL-5, and TNF-α, indicating potential applications in treating inflammatory disorders like asthma .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, although further research is needed to confirm these effects .

Structure-Activity Relationship (SAR)

The unique cyclopropylmethyl group in the structure of this compound enhances its biological activity compared to similar compounds. Here’s a comparison of related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | Structure | Lacks cyclopropylmethyl group; potentially less active |

| 4-Amino-N-(propyl)-1-methyl-1H-pyrazole-3-carboxamide | Structure | Similar pyrazole core; different alkyl chain |

| 4-Amino-N-(cyclobutyl)-1-methyl-1H-pyrazole-3-carboxamide | Structure | Cyclobutyl substituent may affect binding affinity |

The presence of the cyclopropylmethyl group is pivotal for enhancing biological activity and selectivity towards specific targets .

Case Studies and Research Findings

Several studies have explored the biological profile of this compound:

- LRRK2 Modulation : A study demonstrated that this compound effectively modulates LRRK2 activity without significant off-target effects, making it a promising candidate for Parkinson's disease therapy .

- Inflammation Models : In vivo experiments showed that the compound significantly inhibited allergen-induced lung inflammation in mice models, showcasing its potential therapeutic role in respiratory diseases .

- Antimicrobial Activity : Initial investigations into its antimicrobial properties revealed effectiveness against certain pathogens, warranting further exploration into its potential as an antimicrobial agent .

属性

分子式 |

C8H12N4O |

|---|---|

分子量 |

180.21 g/mol |

IUPAC 名称 |

4-amino-1-(cyclopropylmethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C8H12N4O/c9-6-4-12(3-5-1-2-5)11-7(6)8(10)13/h4-5H,1-3,9H2,(H2,10,13) |

InChI 键 |

QEQJBHFMVBHRBH-UHFFFAOYSA-N |

规范 SMILES |

C1CC1CN2C=C(C(=N2)C(=O)N)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。